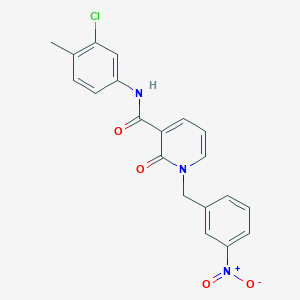

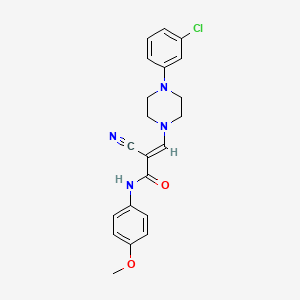

![molecular formula C19H16FN7O2 B3002299 2-(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-羰基)-8-氟-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮 CAS No. 2034275-32-4](/img/structure/B3002299.png)

2-(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-羰基)-8-氟-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is a complex heterocyclic molecule that appears to be a derivative of triazolopyrimidine. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry. The papers provided focus on the synthesis, molecular structure, and chemical properties of related triazolopyrimidine derivatives, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of polycyclic heterocycles, such as the compound of interest, often involves the condensation of 2-amino substituted triazolopyrimidines with diketones or similar reagents. Paper describes an acid-catalyzed condensation method to create a wide variety of polycyclic derivatives, which could be relevant to the synthesis of our target compound. Additionally, paper discusses the reaction of partially hydrogenated 2-amino triazolopyrimidines with chlorocarboxylic acid chlorides, leading to amides and subsequent intramolecular alkylation to form related heterocycles. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple rings, including triazole and pyrimidine moieties. Paper provides insights into the binding behavior of a related ligand, which could be extrapolated to understand the molecular interactions and conformation of our target compound. The study of complexes with divalent cations and the formation of supramolecular H-bond architectures can inform the potential binding sites and molecular geometry of the compound.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives is influenced by their functional groups and the electronic nature of the rings. Paper explores the transformation of a triazolopyrimidine thiol into various amide derivatives, which suggests that the compound of interest may also undergo similar nucleophilic substitution reactions. Paper describes the synthesis of pyridotriazolopyrimidinones, which could be related to the chemical reactions that our target compound might participate in, especially in the presence of hydrazonoyl chlorides or aldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are determined by their molecular structure. Paper discusses the NMR coordination shifts in gold(III) chloride complexes of triazolopyrimidines, which can provide information on the electronic environment and the impact of metal coordination on the compound's properties. The observed shifts upon complexation can help predict the behavior of the compound under different chemical conditions.

Antibacterial Activity

Several papers, including and , report on the antibacterial activity of triazolopyrimidine derivatives. These studies demonstrate that certain substitutions on the triazolopyrimidine core can lead to compounds with significant antibacterial properties, which could be relevant if the compound of interest is being considered for pharmaceutical applications.

科学研究应用

合成与衍生物

- 该化合物参与各种杂环化合物的合成。例如,Hassneen 和 Abdallah (2003) 描述了通过缩合过程制备相关的吡啶并[2,3-d]嘧啶-4-酮和吡啶并-[2,3-d]三唑并[4,5-a]嘧啶-5-酮衍生物 (Hassneen & Abdallah, 2003)。

- Elmaati (2002) 合成了涉及安替比林部分的新型唑并[1,5-a]嘧啶、苯并[4,5]咪唑并[1,2-a]嘧啶和其他衍生物 (Elmaati, 2002)。

生物学和化学应用

- De (2006) 设计并合成了 5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶的衍生物,显示出有希望的除草剂和杀菌剂活性 (De, 2006)。

- Liu 等人 (2008) 报道了 1,2,4-三唑并[1,5-a]嘧啶衍生物的分子自组装,它表现出蓝色有机发光性能 (Liu 等人,2008)。

先进材料开发

- Fandzloch 等人 (2020) 探索了三唑并嘧啶中的钌(ii)配合物在脂质体中的纳米包封,增强了它们对黑色素瘤细胞系的抗癌活性 (Fandzloch 等人,2020)。

药物研究

- Lahmidi 等人 (2019) 合成了一种新型嘧啶衍生物,对各种微生物菌株具有抗菌活性 (Lahmidi 等人,2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O2/c1-10-7-11(2)27-19(21-10)23-16(24-27)18(29)25-6-5-14-13(9-25)17(28)26-8-12(20)3-4-15(26)22-14/h3-4,7-8H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGRJQGHWJPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

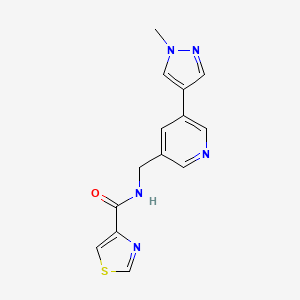

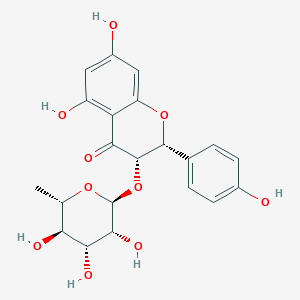

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)

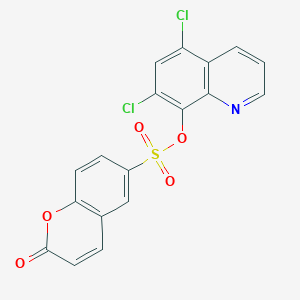

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

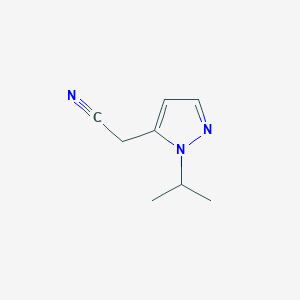

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)